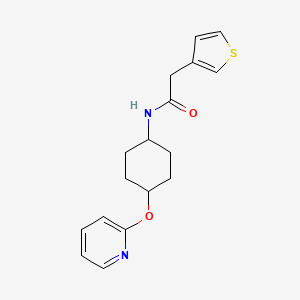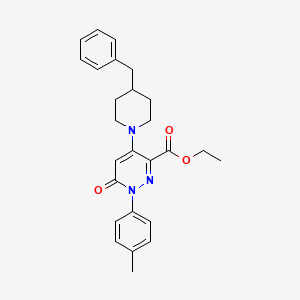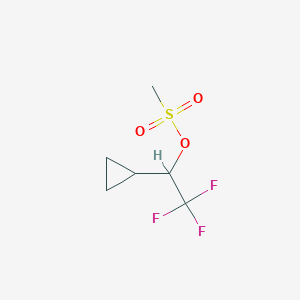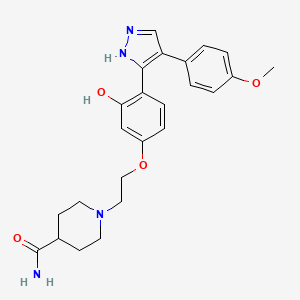![molecular formula C17H15N3O4S B2357294 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate CAS No. 877815-96-8](/img/structure/B2357294.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One stream of research focuses on the synthesis and characterization of compounds bearing the 1,2,4-triazole ring, which is structurally related to the compound . For instance, Pokhodylo and Obushak (2019) demonstrated a convenient synthesis pathway for triazoloquinolines, a class of compounds that share a part of the core structure with the chemical , emphasizing the versatility of 1,2,4-triazole derivatives in organic synthesis Pokhodylo & Obushak, 2019.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, several studies have explored the biological activities of triazole-containing compounds. Pillai et al. (2019) reported on the synthesis, characterization, and evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings. These compounds exhibited significant antioxidant and α-glucosidase inhibitory activities, demonstrating the potential of triazole derivatives in developing new therapeutic agents Pillai et al., 2019.
Antimicrobial and Biological Activities
Further extending the scope of application, Ghorab et al. (2010) investigated the synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These compounds showed promising antipyretic and anti-inflammatory activities, highlighting the potential of triazole-based structures in creating effective pharmacological agents Ghorab et al., 2010.
Heterocyclic Chemistry and Drug Design
The versatility of triazole derivatives in heterocyclic chemistry and drug design is further underscored by research on the synthesis of sulfone-linked bis heterocycles with antimicrobial activity. Padmavathi et al. (2008) synthesized novel pyrazolines in combination with thiadiazoles, oxadiazoles, and triazoles from E-styrylsulfonylacetic acid methyl ester, demonstrating the antimicrobial potential of these compounds Padmavathi et al., 2008.
Mechanism of Action
Target of Action
Triazole compounds, which are a key component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of a triazole ring in the structure of a compound can enhance its ability to form hydrogen bonds with biological targets, which can influence its biological activity .
Biochemical Pathways
Triazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and antiviral potential . These activities suggest that triazole compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .
Result of Action
Triazole compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Triazole compounds are known for their high chemical stability, which suggests that they may be relatively resistant to changes in environmental conditions .
properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11-3-5-12(6-4-11)16(22)24-15-8-23-13(7-14(15)21)9-25-17-19-18-10-20(17)2/h3-8,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUHVDCUQIENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)

![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)



![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)


